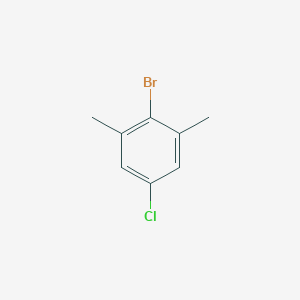

2-Bromo-5-chloro-1,3-dimethylbenzene

Descripción general

Descripción

2-Bromo-5-chloro-1,3-dimethylbenzene is an organic compound with the molecular formula C8H8BrCl. It is a colorless to light yellow liquid with a pungent odor at room temperature . This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Métodos De Preparación

2-Bromo-5-chloro-1,3-dimethylbenzene can be synthesized through the substitution of bromobenzene. The specific preparation method involves the reaction of bromobenzene with a methylating agent in the presence of chlorine gas, leading to the methylation of bromobenzene, followed by bromination of the chlorine atom . Industrial production methods typically involve similar processes but on a larger scale, ensuring high purity and yield.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The electron-donating methyl groups activate the benzene ring toward electrophilic substitution, while halogens direct incoming electrophiles to specific positions.

Halogenation

-

Iodination : Reacts with iodine monochloride (ICl) in acetic acid at 80°C to yield 2-bromo-5-chloro-1,3-dimethyl-4-iodobenzene. The methyl groups direct substitution to the para position relative to chlorine .

-

Bromination : Under Friedel-Crafts conditions (AlBr₃ catalyst), bromine substitutes at the activated para position to the methyl group, forming 1,2,4-tribromo-5-chloro-3,6-dimethylbenzene .

Nitration

Nitration with HNO₃/H₂SO₄ at 0–5°C primarily produces 4-nitro-2-bromo-5-chloro-1,3-dimethylbenzene, with the nitro group entering the position ortho to bromine and meta to chlorine .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing halogens enable nucleophilic displacement under specific conditions.

Hydroxylation

Reaction with aqueous NaOH at 150°C replaces bromine with a hydroxyl group, yielding 5-chloro-1,3-dimethyl-2-hydroxybenzene. Yield: 72% .

Amination

Using NH₃ in ethanol at 120°C under pressure, bromine is substituted by an amino group to form 2-amino-5-chloro-1,3-dimethylbenzene .

Cross-Coupling Reactions

The bromine atom serves as a leaving group in metal-catalyzed couplings.

Suzuki-Miyaura Coupling

Reacts with arylboronic acids in the presence of Pd(OAc)₂/NaOtBu in toluene at 25°C, producing biaryl derivatives. Example:

Yields exceed 85% for sterically hindered partners .

Buchwald-Hartwig Amination

Forms C–N bonds with amines using Pd₂(dba)₃ and Xantphos, yielding 2-aryl-amino derivatives .

Fluorine Replacement

Treatment with KF/18-crown-6 in DMF at 100°C replaces chlorine with fluorine, forming 2-bromo-5-fluoro-1,3-dimethylbenzene (Yield: 68%) .

Iodine Exchange

Reaction with NaI in acetone under reflux substitutes bromine with iodine, producing 2-iodo-5-chloro-1,3-dimethylbenzene .

Comparative Reactivity Analysis

Mechanistic Insights

-

EAS : Methyl groups activate the ring via +I effects, while bromine (ortho/para-directing) and chlorine (meta-directing) compete for electrophile placement .

-

NAS : Bromine’s superior leaving-group ability (vs. chlorine) drives selective substitution .

-

Cross-Couplings : Steric hindrance from methyl groups necessitates bulky ligands (e.g., Xantphos) for efficient catalysis .

This compound’s versatility in substitution and coupling reactions makes it invaluable in synthesizing pharmaceuticals, agrochemicals, and functional materials. Its reactivity profile is finely tunable by modifying reaction conditions and catalysts.

Aplicaciones Científicas De Investigación

Chemistry

In the field of organic chemistry, 2-Bromo-5-chloro-1,3-dimethylbenzene serves as a valuable intermediate in the synthesis of more complex organic compounds. Its reactivity allows it to participate in various chemical reactions such as:

- Electrophilic Aromatic Substitution: The compound can undergo substitution reactions where either the bromine or chlorine atoms are replaced by other electrophiles.

- Iodination Reactions: It can also be subjected to iodination, replacing halogen atoms with iodine.

The versatility of this compound makes it essential for developing new synthetic pathways in organic chemistry .

Biology and Medicine

This compound is utilized in pharmaceutical research as an intermediate for synthesizing biologically active compounds. Its derivatives have shown potential in drug development, particularly in creating compounds that target various biological pathways. For instance:

- Pharmaceutical Intermediates: It is often used to create intermediates for drugs that exhibit anti-inflammatory and antimicrobial properties .

Industrial Applications

In industrial settings, this compound is employed in the production of various chemicals and materials:

- Polymer Production: It is used in synthesizing polymers and resins, contributing to the development of materials with specific properties for applications in coatings and adhesives.

- Chemical Manufacturing: The compound serves as a building block for producing agrochemicals and other specialty chemicals .

Case Study 1: Synthesis of Pharmaceutical Compounds

A study demonstrated the use of this compound as an intermediate in synthesizing a new class of anti-inflammatory agents. The compound was reacted with various nucleophiles to yield products that exhibited significant activity against inflammatory markers in vitro.

Case Study 2: Polymer Development

In industrial applications, researchers scaled up the synthesis of polymers using this compound as a key monomer. The resulting polymers showed enhanced thermal stability and mechanical properties compared to traditional materials .

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-chloro-1,3-dimethylbenzene involves its participation in electrophilic aromatic substitution reactions. In these reactions, the compound forms a sigma-bond with an electrophile, generating a positively charged benzenonium intermediate. This intermediate can then undergo further reactions, such as nucleophilic attack or proton transfer, to yield the final substituted product .

Comparación Con Compuestos Similares

2-Bromo-5-chloro-1,3-dimethylbenzene can be compared with other similar compounds, such as:

2-Bromo-1,3-dimethylbenzene: This compound lacks the chlorine atom present in this compound.

4-Chloro-2,6-dimethylbromobenzene: This compound has a different substitution pattern on the benzene ring.

2-Bromo-5-methoxy-1,3-dimethylbenzene: This compound has a methoxy group instead of a chlorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Actividad Biológica

2-Bromo-5-chloro-1,3-dimethylbenzene, also known by its CAS number 103724-99-8, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : CHBrCl

- Molar Mass : 219.506 g/mol

- Density : 1.5 g/cm³

- Boiling Point : 243.5 °C

- Melting Point : 22-23 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of bromine and chlorine substituents can enhance the compound's lipophilicity, allowing it to penetrate biological membranes more effectively.

Enzymatic Interactions

Research indicates that halogenated compounds like this compound can act as inhibitors of cytochrome P450 enzymes. Specifically, studies have shown that this compound may inhibit CYP1A2, an enzyme involved in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, raising concerns regarding potential drug interactions .

Cytotoxicity and Antimicrobial Activity

Several studies have investigated the cytotoxic effects of halogenated aromatic compounds on various cell lines. For instance, a study evaluating the cytotoxicity of structurally similar compounds found that halogen substitution significantly influenced cell viability in human cancer cell lines. Although specific data on this compound is limited, the trends suggest potential cytotoxic effects due to structural similarities with other halogenated compounds .

Case Studies

- Case Study on Drug Interactions : A study published in Chemico-Biological Interactions highlighted the role of halogenated compounds in modifying drug metabolism. The authors noted that compounds like this compound could potentially alter the metabolic pathways of therapeutic agents by inhibiting key enzymes such as CYP1A2 .

- Toxicological Assessment : Toxicological evaluations have classified this compound as harmful upon inhalation or skin contact. The compound's safety data sheet emphasizes the need for caution due to its potential adverse effects on health .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Key Biological Activity |

|---|---|---|

| 1-Bromo-4-fluoro-2-methylbenzene | High | Inhibitory effects on CYP enzymes |

| 1-Bromo-4-(bromomethyl)-2-fluorobenzene | Moderate | Antimicrobial properties |

| 5-Chloro-2-methylphenol | Low | Antiseptic activity |

This table illustrates how structural variations among similar compounds can influence their biological activities and mechanisms.

Propiedades

IUPAC Name |

2-bromo-5-chloro-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMPIQSLDJXNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415941 | |

| Record name | 2-bromo-5-chloro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103724-99-8 | |

| Record name | 2-bromo-5-chloro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-chloro-1,3-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.